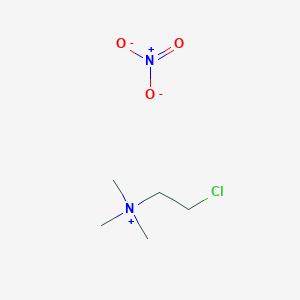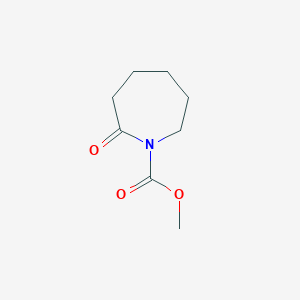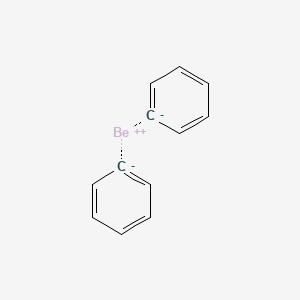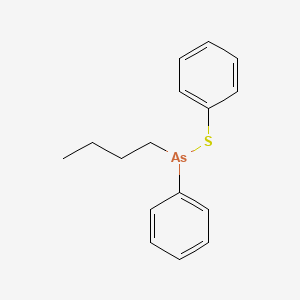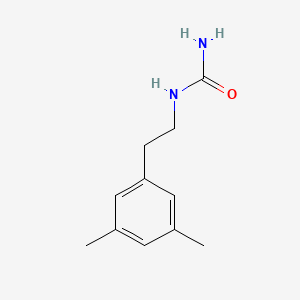
Urea, 1-(3,5-dimethylphenethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(3,5-dimethylphenethyl)- is a derivative of urea, a compound widely known for its applications in various fields such as agriculture, medicine, and industry. This specific derivative features a 3,5-dimethylphenethyl group attached to the nitrogen atom of the urea molecule, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, 1-(3,5-dimethylphenethyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, producing high yields of the desired urea derivatives.
Another method involves the reaction of aniline hydrochloride with urea under reflux conditions . This process typically requires heating the reaction mixture to promote the formation of the desired product. The reaction can be monitored by the appearance of crystals, which are then filtered and purified.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene or its derivatives to generate isocyanates, which then react with amines to form the desired urea derivatives . This method, while effective, poses safety and environmental concerns due to the toxicity of phosgene. Alternative methods that avoid the use of phosgene are being developed to address these issues.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(3,5-dimethylphenethyl)-, like other urea derivatives, can undergo various chemical reactions, including:
Oxidation: Urea derivatives can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.
Substitution: N-substituted ureas can participate in substitution reactions, where the substituent on the nitrogen atom is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Urea, 1-(3,5-dimethylphenethyl)- can yield corresponding carbonyl compounds, while reduction can produce amines.
Scientific Research Applications
Urea derivatives, including Urea, 1-(3,5-dimethylphenethyl)-, have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Urea, 1-(3,5-dimethylphenethyl)- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Urea, 1-(3,5-dimethylphenethyl)- include other N-substituted ureas such as phenylurea and diphenylurea . These compounds share structural similarities but differ in the nature of the substituent attached to the nitrogen atom.
Uniqueness
The uniqueness of Urea, 1-(3,5-dimethylphenethyl)- lies in the presence of the 3,5-dimethylphenethyl group, which imparts distinct chemical and physical properties. This specific substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
21736-02-7 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)ethylurea |
InChI |
InChI=1S/C11H16N2O/c1-8-5-9(2)7-10(6-8)3-4-13-11(12)14/h5-7H,3-4H2,1-2H3,(H3,12,13,14) |
InChI Key |
QEFIFBSEEKGPKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CCNC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-](/img/structure/B14698876.png)
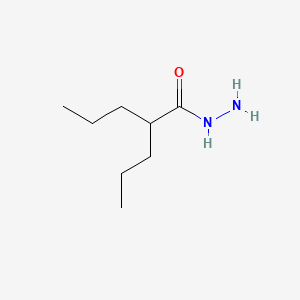
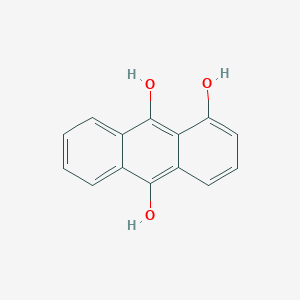
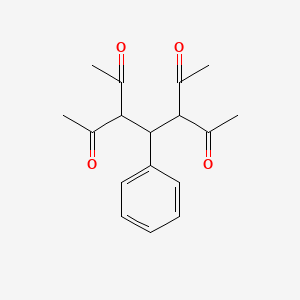

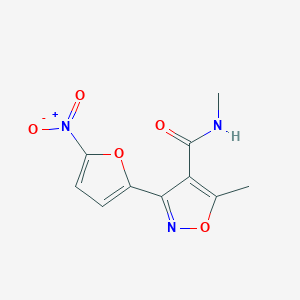
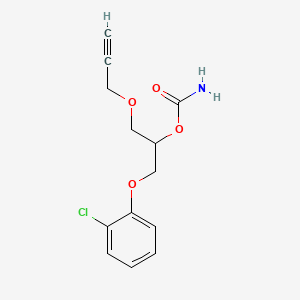
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
